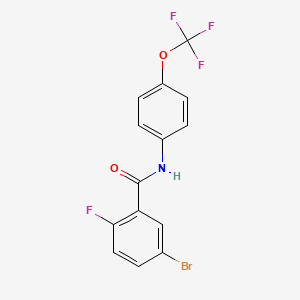

5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide

Description

Properties

IUPAC Name |

5-bromo-2-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrF4NO2/c15-8-1-6-12(16)11(7-8)13(21)20-9-2-4-10(5-3-9)22-14(17,18)19/h1-7H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHJZRICMCVUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide typically involves multiple steps, including halogenation, amide formation, and trifluoromethoxylation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction employs organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen or functional group substitutions, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group, in particular, can enhance the compound’s binding affinity and selectivity for certain enzymes or receptors. This interaction can modulate biological processes and lead to various pharmacological effects .

Comparison with Similar Compounds

5-Bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)

- Structural Differences :

- 5f : Pyrimidine-4-yloxy group attached at the ortho position of the aniline ring.

- 5o : Pyrimidine-4-yloxy group attached at the meta position of the aniline ring.

- Activity :

- Mechanistic Insight : The pyrimidine moiety likely enhances target binding (e.g., fungal enzymes), while the trifluoromethyl group improves lipophilicity and membrane penetration.

Non-Pyrimidine Benzamide Analogues

5-Chloro-4-fluoro-2-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide (Compound 21)

- Structural Differences :

- Replaces bromine with chlorine and adds a hydroxyl group at position 2.

- Activity: No direct antifungal data provided, but HRMS (ESI): m/z 358.0459 suggests structural stability. The hydroxyl group may reduce bioavailability compared to halogenated analogues .

Salicylamides (e.g., 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide)

- Structural Differences :

- Hydroxyl group at position 2 instead of fluorine.

- Trifluoromethylphenyl substituent instead of trifluoromethoxyphenyl.

- Activity : Demonstrates cytotoxicity against Desulfovibrio piger Vib-7 (intestinal bacteria) with biomass inhibition up to 90%. The hydroxyl group may increase polarity, limiting antifungal utility compared to halogenated derivatives .

Pesticide-Related Benzamides

4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Structural Differences :

- Contains a chiral trifluoropropoxy group and difluorophenyl amide.

- Activity : LC-MS (m/z 424 [M+H]⁺) and synthesis yields (90–92%) indicate stability and scalability. Likely used in agrochemicals, though specific biological data are absent .

Key Research Findings

- Pyrimidine Integration : The addition of a pyrimidine ring (as in 5f and 5o) significantly enhances antifungal activity, likely through target-specific interactions (e.g., fungal enzyme inhibition) .

- Substituent Positioning : Meta-substituted pyrimidine derivatives (e.g., 5o) exhibit superior activity to ortho-substituted ones, suggesting steric or electronic optimization .

- Electron-Withdrawing Groups : Halogens (Br, F) and trifluoromethoxy groups improve bioactivity by enhancing binding affinity and metabolic stability .

Biological Activity

5-Bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide (CAS No. 1042839-65-5) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure with multiple fluorine atoms, which can enhance its pharmacological properties. The following sections delve into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H8BrF4NO2, with a molecular weight of approximately 362.12 g/mol. The presence of bromine and trifluoromethoxy groups suggests significant lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H8BrF4NO2 |

| Molecular Weight | 362.12 g/mol |

| CAS Number | 1042839-65-5 |

Anticancer Potential

Research has indicated that compounds containing trifluoromethyl and bromine groups often exhibit enhanced anticancer activity. In a study focusing on similar fluorinated compounds, it was found that the incorporation of these groups significantly increased cytotoxicity against various cancer cell lines, including prostate and breast cancer cells .

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, fluorinated compounds are known to interact with histone deacetylases (HDACs), leading to altered gene expression profiles that can inhibit tumor growth .

Case Studies

- In Vitro Studies : In vitro assays have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Animal Models : In vivo studies using mouse models have demonstrated that fluorinated benzamides can reduce tumor size significantly compared to control groups, suggesting their potential as therapeutic agents .

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis routes have been documented, showcasing various methodologies that yield high purity products suitable for biological testing.

Synthesis Route Example

- Starting Material : 5-Bromo-2-fluoroaniline

- Reagents : Trifluoromethoxy phenyl isocyanate

- Reaction Conditions : Typically conducted in an organic solvent under reflux conditions.

- Yield : High yields (>80%) reported for the final product.

Research Findings

Recent studies have highlighted the importance of fluorination in enhancing the biological activity of organic compounds:

- Fluorination Effects : The introduction of fluorine atoms has been shown to improve metabolic stability and bioavailability, making such compounds more effective in vivo .

- Comparative Analysis : A comparative analysis with non-fluorinated analogs revealed that fluorinated compounds often exhibited lower IC50 values, indicating higher potency against target cells .

Q & A

Q. What are the standard synthetic routes for 5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

Bromination : Introduce bromine to 2-fluorobenzoic acid derivatives using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .

Amidation : Couple the brominated intermediate with 4-(trifluoromethoxy)aniline via a carbodiimide-mediated reaction (e.g., EDC/HOBt) in anhydrous DMF at 50–60°C .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical due to the compound’s lipophilic nature.

Q. Key Factors :

- Temperature control during bromination minimizes side products (e.g., di-brominated species).

- Solvent choice (DMF vs. THF) affects reaction rates and byproduct formation.

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

Q. What are the solubility and stability profiles of this compound under various storage conditions?

Methodological Answer:

- Solubility :

- Highly soluble in DMSO (>50 mg/mL); sparingly soluble in water (<0.1 mg/mL).

- Use DMSO stock solutions for biological assays, but avoid repeated freeze-thaw cycles .

- Stability :

- Stable at -20°C under inert gas (argon) for >6 months.

- Degrades in acidic conditions (pH <3), forming hydrolyzed byproducts (confirmed via HPLC) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the bromination of 2-fluorobenzoic acid derivatives?

Methodological Answer:

- Directed ortho-bromination : Use Lewis acids (e.g., FeCl3) to direct bromine to position 5 of the benzamide core .

- Competing pathways :

- Without directing groups, bromination at positions 3 or 4 may occur, requiring TLC monitoring to isolate the desired isomer .

- Alternative methods : Electrophilic bromination with Br2/H2SO4 at 0°C improves regioselectivity but risks over-bromination .

Q. What mechanisms explain the compound’s potential antimicrobial activity, and how can researchers validate these hypotheses?

Methodological Answer:

Q. How should researchers address contradictions in biological activity data across different studies?

Methodological Answer:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Key issues :

- Racemization during amidation at high temperatures (>60°C) .

- Byproduct formation (e.g., N-arylurea) in scaled reactions due to excess carbodiimide .

- Solutions :

- Use low-temperature coupling (0–5°C) and stoichiometric HOBt to suppress racemization .

- Implement inline FTIR to monitor reaction progress and terminate before byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.